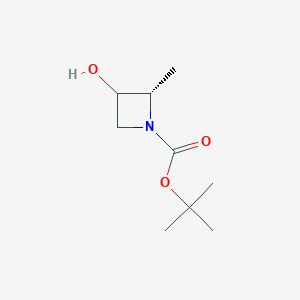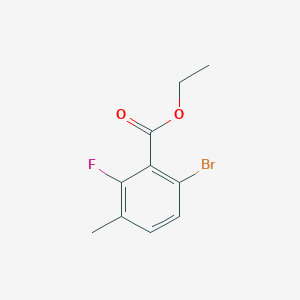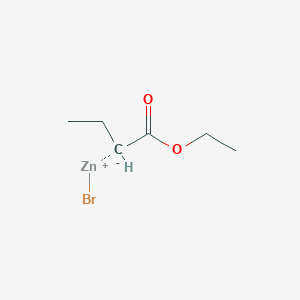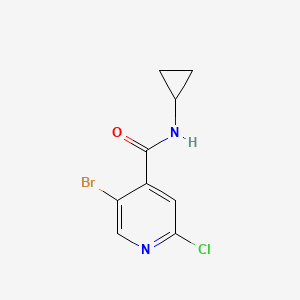
(5-Bromo-2-chloropyridin-4-yl)(pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Bromo-2-chloropyridin-4-yl)(pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C10H10BrClN2O and its molecular weight is 289.55 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 287.96650 g/mol and the complexity rating of the compound is 246. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Crystal and Molecular Structure Analysis
The crystal and molecular structure of closely related compounds, such as those containing pyridinyl and pyrrolidinyl groups, have been characterized to understand their intermolecular interactions and to inform the synthesis of new compounds with desired physical and chemical properties. These studies often involve X-ray diffraction (XRD) and spectroscopic techniques to determine the arrangement of atoms within the compounds and how this influences their reactivity and interaction with other molecules (Lakshminarayana et al., 2009).
Synthesis of Pyrrolin-2-ones
The rearrangement of chlorinated pyrrolidin-2-ones under specific conditions leads to the formation of 5-methoxylated 3-pyrrolin-2-ones. These compounds are useful intermediates for the preparation of agrochemicals or medicinal compounds, showcasing the utility of pyrrolidinone derivatives in synthesizing functionally diverse molecules (Ghelfi et al., 2003).
Boric Acid Ester Intermediates
Compounds with pyrrolidin-1-yl)methanone frameworks have been studied for their potential use as boric acid ester intermediates. These studies include synthesis, characterization, and density functional theory (DFT) analysis to explore their properties and applications. Such compounds are of interest in the development of materials with specific electronic and structural characteristics, which could be beneficial in various chemical processes and products (Huang et al., 2021).
Molecular Docking and Hirshfeld Surface Analysis
The synthesis and structural characterization of compounds containing pyrrolidin-1-yl)methanone groups have been complemented by molecular docking and Hirshfeld surface analysis. These computational and analytical techniques help predict the interaction of these compounds with biological targets, such as proteins, and analyze the intermolecular interactions within crystal structures. Such studies are foundational in the design of new drugs and materials with tailored properties (Lakshminarayana et al., 2018).
Eigenschaften
IUPAC Name |
(5-bromo-2-chloropyridin-4-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClN2O/c11-8-6-13-9(12)5-7(8)10(15)14-3-1-2-4-14/h5-6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HACGMIFBOWJXLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=NC=C2Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B6305746.png)












